Cas no 1857116-03-0 (3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid)

3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid is a chiral carboxylic acid derivative featuring a benzyloxycarbonyl (Cbz) protected amine group and a branched alkyl chain. This compound is valuable in organic synthesis and peptide chemistry, where the Cbz group serves as a versatile protecting group for amines, enabling selective deprotection under mild conditions. The steric influence of the 4-methyl substituent enhances its utility in stereoselective reactions. Its carboxylic acid functionality allows for further derivatization, making it a useful intermediate in pharmaceutical and biochemical research. The compound’s structural features support applications in asymmetric synthesis and the development of peptidomimetics.
3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid structure
1857116-03-0 structure
Product name:3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid
CAS No:1857116-03-0
MF:C16H23NO4
MW:293.35812497139
CID:6048745
PubChem ID:165522053

3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
    • EN300-1287148
    • 1857116-03-0
    • 3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid
    • Inchi: 1S/C16H23NO4/c1-3-7-12(2)14(10-15(18)19)17-16(20)21-11-13-8-5-4-6-9-13/h4-6,8-9,12,14H,3,7,10-11H2,1-2H3,(H,17,20)(H,18,19)
    • InChI Key: WLCVSQCDIGPFGQ-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(NC(CC(=O)O)C(C)CCC)=O

Computed Properties

  • Exact Mass: 293.16270821g/mol
  • Monoisotopic Mass: 293.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 9
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.2

3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1287148-50mg
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
50mg
$528.0 2023-10-01
Enamine
EN300-1287148-2500mg
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
2500mg
$1230.0 2023-10-01
Enamine
EN300-1287148-500mg
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
500mg
$603.0 2023-10-01
Enamine
EN300-1287148-5000mg
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
5000mg
$1821.0 2023-10-01
Enamine
EN300-1287148-100mg
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
100mg
$553.0 2023-10-01
Enamine
EN300-1287148-10000mg
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
10000mg
$2701.0 2023-10-01
Enamine
EN300-1287148-1.0g
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
1g
$0.0 2023-06-07
Enamine
EN300-1287148-250mg
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
250mg
$579.0 2023-10-01
Enamine
EN300-1287148-1000mg
3-{[(benzyloxy)carbonyl]amino}-4-methylheptanoic acid
1857116-03-0
1000mg
$628.0 2023-10-01

Additional information on 3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid

Professional Introduction to 3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic Acid (CAS No. 1857116-03-0)

3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid

is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its CAS number 1857116-03-0, is a derivative of heptanoic acid, featuring an amine group protected by a benzyloxy carbonyl (Boc) moiety. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various bioactive molecules, particularly in the development of peptidomimetics and protease inhibitors.

The Boc-protected amine group in 3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid serves as a crucial protecting group in peptide synthesis. This protection is essential to prevent unwanted side reactions during the course of multi-step organic synthesis, ensuring the integrity and yield of the final product. The Boc group is particularly favored for its stability under a wide range of reaction conditions, including acidic and neutral environments, making it an ideal choice for complex peptide assembly protocols.

In recent years, there has been a surge in research focused on the development of novel peptidomimetics, which are designed to mimic the biological activity of natural peptides while offering improved pharmacokinetic properties. The structural motif present in 3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid is highly versatile and can be incorporated into peptidomimetic scaffolds to enhance their binding affinity and selectivity. For instance, studies have demonstrated its utility in the design of inhibitors targeting serine proteases, which are key enzymes involved in various pathological processes such as inflammation and cancer.

The compound's applicability extends beyond peptide chemistry into the realm of drug discovery. Researchers have leveraged its structural framework to develop novel small molecules with therapeutic potential. One notable area of investigation involves the use of 3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid as a precursor for synthesizing derivatives that exhibit inhibitory activity against specific enzyme targets. These derivatives have shown promise in preclinical studies, highlighting the compound's role as a building block for next-generation therapeutics.

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the Boc group typically involves an acylation reaction followed by an intramolecular cyclization step. Advanced synthetic techniques, such as solid-phase peptide synthesis (SPPS), have been employed to streamline the process and improve scalability. These methodologies ensure that the compound is produced with high purity and yield, making it suitable for both academic research and industrial applications.

The growing interest in this compound is also driven by its potential applications in medicinal chemistry. The structural flexibility offered by the 4-methylheptanoic acid backbone allows for modifications at various positions, enabling chemists to tailor the properties of derived molecules to specific biological targets. This adaptability has led to several innovative approaches in drug design, where 3-{[(Benzyloxy)carbonyl]amino}-4-methylheptanoic acid serves as a key intermediate.

In conclusion, 3-{[(Benzyloxy strong>) carbonyl] amino}-4-methylheptanoic acid (CAS No. 1857116-03-0) is a multifaceted compound with significant implications in pharmaceutical chemistry and biotechnology. Its role as a protecting group in peptide synthesis and its utility as a building block for peptidomimetics and drug discovery highlight its importance in modern chemical research. As advancements continue to be made in synthetic methodologies and drug development strategies, this compound is poised to remain at the forefront of innovation in the chemical sciences.

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